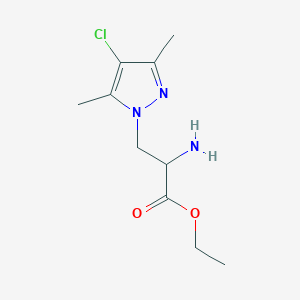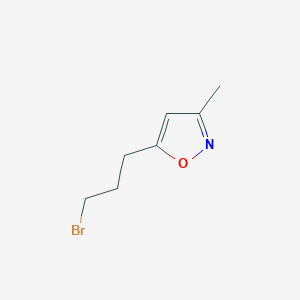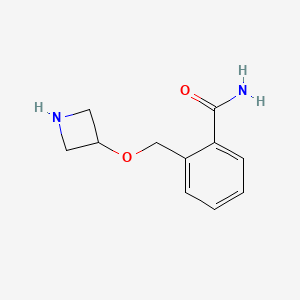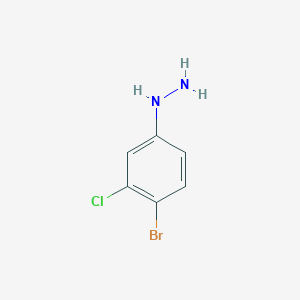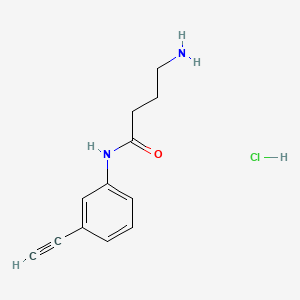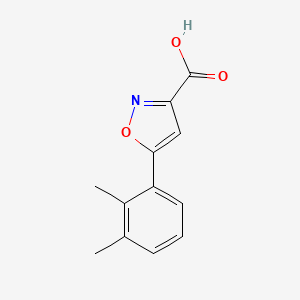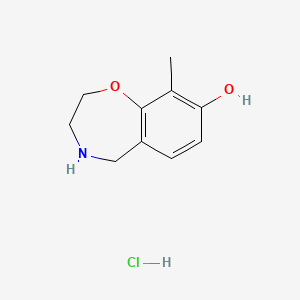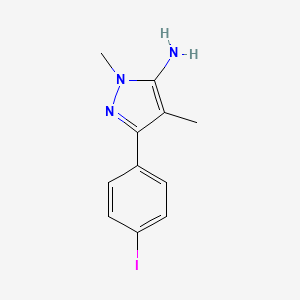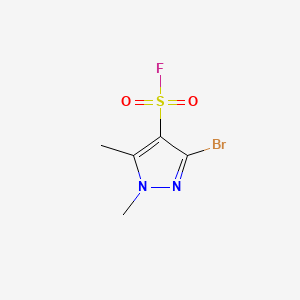
2-(Chloromethyl)-3,3-dimethylbut-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-3,3-dimethylbut-1-ene is an organic compound with the molecular formula C7H13Cl It is a chlorinated derivative of butene, characterized by the presence of a chloromethyl group attached to the second carbon of the butene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3,3-dimethylbut-1-ene can be achieved through several methods. One common approach involves the chlorination of 3,3-dimethylbut-1-ene using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the chlorination process. The product is then subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-3,3-dimethylbut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can yield hydrocarbons or other reduced derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., NH3, ROH, RSH), solvents (e.g., ethanol, water), and mild heating.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), inert atmosphere (e.g., nitrogen or argon).
Major Products Formed
Substitution: Amines, ethers, thioethers.
Oxidation: Alcohols, ketones.
Reduction: Alkanes, alkenes.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-3,3-dimethylbut-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Chloromethyl)-3,3-dimethylbutane: Similar structure but lacks the double bond, resulting in different reactivity.
3-(Chloromethyl)-3-methylbut-1-ene: Similar structure but with a different position of the chloromethyl group.
2-(Bromomethyl)-3,3-dimethylbut-1-ene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness
2-(Chloromethyl)-3,3-dimethylbut-1-ene is unique due to its specific structure, which combines the reactivity of the chloromethyl group with the stability of the butene backbone. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Eigenschaften
Molekularformel |
C7H13Cl |
|---|---|
Molekulargewicht |
132.63 g/mol |
IUPAC-Name |
2-(chloromethyl)-3,3-dimethylbut-1-ene |
InChI |
InChI=1S/C7H13Cl/c1-6(5-8)7(2,3)4/h1,5H2,2-4H3 |
InChI-Schlüssel |
PPDKUKMAVLLYHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



